Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
ETHYL 4-{4-[(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)[3-(DIMETHYLAMINO)PROPYL]CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE is a complex organic compound with significant potential in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-[(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)[3-(DIMETHYLAMINO)PROPYL]CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, sulfonylation, and piperazine carboxylation. Key reagents and conditions include:
Formation of Benzothiazole Ring: This step involves the reaction of 4,6-difluoro-1,3-benzothiazole with appropriate amines under acidic conditions.
Sulfonylation: The benzothiazole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base.
Piperazine Carboxylation: The final step involves the reaction of the sulfonylated benzothiazole with piperazine and ethyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{4-[(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)[3-(DIMETHYLAMINO)PROPYL]CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted benzothiazole derivatives.
Scientific Research Applications
ETHYL 4-{4-[(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)[3-(DIMETHYLAMINO)PROPYL]CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)[3-(DIMETHYLAMINO)PROPYL]CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide
- Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate
Uniqueness
ETHYL 4-{4-[(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)[3-(DIMETHYLAMINO)PROPYL]CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzothiazole core with sulfonyl and piperazine functionalities makes it a versatile compound for various applications .
Properties
Molecular Formula |
C26H32ClF2N5O5S2 |
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Molecular Weight |
632.1 g/mol |
IUPAC Name |
ethyl 4-[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C26H31F2N5O5S2.ClH/c1-4-38-26(35)31-12-14-32(15-13-31)40(36,37)20-8-6-18(7-9-20)24(34)33(11-5-10-30(2)3)25-29-23-21(28)16-19(27)17-22(23)39-25;/h6-9,16-17H,4-5,10-15H2,1-3H3;1H |
InChI Key |
JNDFBAYBVDYGRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=C(C=C4S3)F)F.Cl |
Origin of Product |
United States |
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